The synthesis of (S)-1-Ethyl-3-methyl-piperazine typically involves several steps that may include the use of thionyl chloride and various alcohols. One notable method includes the reaction of an amino acid ester with thionyl chloride to produce a hydrochloric salt, followed by reduction steps to yield the desired piperazine derivative .
Another approach involves asymmetric synthesis techniques that enhance the yield and selectivity for the (S) enantiomer. This method emphasizes mild reaction conditions and cost-effectiveness, making it suitable for industrial applications .
(S)-1-Ethyl-3-methyl-piperazine features a six-membered ring structure containing two nitrogen atoms positioned opposite each other. The stereochemistry of the compound is critical, as it influences its biological activity. The structural formula can be represented as:
The InChI key for this compound is LZQXZFBVEYXZIP-KLXURFKVSA-N, which provides a unique identifier for chemical substances .
(S)-1-Ethyl-3-methyl-piperazine can undergo various chemical reactions due to its functional groups. Common reactions include:
These reactions are fundamental in the development of derivatives with varied pharmacological properties.
The mechanism of action for (S)-1-Ethyl-3-methyl-piperazine largely depends on its interaction with specific biological targets such as receptors in the central nervous system. Research indicates that piperazine derivatives can exhibit diverse biological activities, including acting as antagonists at certain receptors . The precise interaction pathways require further investigation to elucidate their therapeutic potential.
(S)-1-Ethyl-3-methyl-piperazine exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in different environments and applications.
(S)-1-Ethyl-3-methyl-piperazine has garnered attention in medicinal chemistry due to its potential applications in drug development. It is being explored for:
The versatility of this compound highlights its significance in ongoing research aimed at discovering novel treatments for various medical conditions.
The stereoselective synthesis of (S)-1-ethyl-3-methyl-piperazine requires precise chiral control due to the presence of a stereogenic center at the C3 position. Two primary approaches dominate contemporary synthetic strategies: chiral resolution and asymmetric synthesis. Chiral resolution typically involves reacting racemic 1-ethyl-3-methylpiperazine (CAS 428871-71-0) [2] with enantiomerically pure resolving agents (e.g., dibenzoyl tartaric acid) to form diastereomeric salts with differing solubility properties. Subsequent fractional crystallization yields the desired (S)-enantiomer with ≥98% enantiomeric excess (ee) after salt breaking and purification [6] [8].
Alternatively, asymmetric synthesis employs chiral auxiliaries or catalysts to directly establish the stereocenter. A documented method utilizes (R)-phenylglycinol as a chiral auxiliary, installed at the N1 position to direct stereoselective methylation at C3. Following methylation under basic conditions (NaH, DMF), the auxiliary is cleaved via hydrogenolysis to furnish (S)-1-ethyl-3-methylpiperazine with 92-95% ee. This method circumvents the inherent 50% yield limitation of resolution techniques but requires additional synthetic steps for auxiliary installation and removal [8]. Key process parameters influencing stereoselectivity include reaction temperature (optimized at -20°C to minimize racemization), solvent polarity (aprotic solvents like THF preferred), and the stoichiometry of the alkylating agent.
Table 1: Comparison of Stereoselective Synthesis Approaches for (S)-1-Ethyl-3-methyl-piperazine
Synthetic Approach | Key Reagent/Condition | Enantiomeric Excess (ee) | Overall Yield | Major Advantage |
---|---|---|---|---|
Diastereomeric Salt Resolution | Dibenzoyl-D-tartaric Acid | ≥98% | 38-42% | High optical purity |
Chiral Auxiliary-Mediated Alkylation | (R)-Phenylglycinol/NaH/THF | 92-95% | 60-65% | Higher yield potential |
Catalytic Asymmetric Alkylation | Phase-Transfer Catalyst | 85-90% | 70-75% | Atom economy |
Catalytic asymmetric alkylation represents a significant advancement for constructing chiral piperazines with improved atom economy and reduced step count. The synthesis of (S)-1-ethyl-3-methyl-piperazine leverages transition metal-catalyzed asymmetric C–N bond formation and enantioselective carbon-carbon bond construction adjacent to the piperazine nitrogen. A prominent method employs palladium catalysts ligated to chiral phosphines (e.g., (S)-BINAP) for the asymmetric alkylation of 2-methylpiperazine derivatives. This approach achieves up to 90% ee by creating a sterically constrained chiral environment that favors reductive elimination to form the (S)-configured product [8].
Recent breakthroughs utilize bimetallic nickel catalysts with tailored chiral ligands for direct α-alkylation. These systems activate alkyl halides (e.g., ethyl iodide) and facilitate enantioselective C–C bond formation with enolizable positions on piperazine precursors. Under optimized conditions (NiCl₂/chiral diamine ligand, DIPEA, acetonitrile, 50°C), the process achieves 85% ee and 78% yield for the key alkylation step forming the chiral center [9]. Phase-transfer catalysis (PTC) offers a metal-free alternative, where chiral quaternary ammonium salts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) catalyze the N-alkylation of (S)-3-methylpiperazine with ethyl bromide at the interface of organic-aqueous biphasic systems. PTC conditions (toluene/50% KOH, 25°C) can deliver the target compound with 82% ee and 85% yield within 6 hours [8].
Table 2: Catalytic Systems for Asymmetric Synthesis of (S)-1-Ethyl-3-methyl-piperazine
Catalytic System | Catalyst Structure | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/(S)-BINAP Complex | Palladium-(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Toluene, 80°C, 24h | 90 | 72 |
Ni/Chiral Diamine | Dinickel-Chiral Bioxazoline Ligand | CH₃CN, 50°C, 12h | 85 | 78 |
Phase-Transfer Catalyst | N-(9-Anthracenylmethyl)cinchoninium bromide | Toluene/50% KOH, 25°C, 6h | 82 | 85 |
Microwave-assisted synthesis dramatically accelerates key steps in the preparation of (S)-1-ethyl-3-methyl-piperazine by enhancing reaction kinetics and reducing side products. N-Alkylation of (S)-3-methylpiperazine with ethyl bromide under microwave irradiation (120°C, 50 psi, 20 minutes) achieves near-quantitative conversion (>99%) with preserved stereochemical integrity (ee >98%), compared to conventional heating requiring 12-24 hours for similar conversion [8]. The rapid, uniform energy transfer in microwave reactors minimizes thermal degradation pathways, improving isolated yields to 85-90%.
Continuous flow chemistry offers superior control over exothermic reactions and enables precise manipulation of residence times critical for maintaining enantiopurity. A documented flow process involves pumping a solution of (S)-3-methylpiperazine and triethylamine in THF through a static mixer into a heated reactor coil (70°C) simultaneously with ethyl iodide. The output flows directly into an in-line extraction module, yielding (S)-1-ethyl-3-methyl-piperazine with 96% conversion and 94% ee within a residence time of 8 minutes [8] [9]. For critical asymmetric steps, catalytic flow reactors packed with immobilized chiral catalysts (e.g., polymer-supported PTC catalysts) enable continuous production. This setup achieves consistent ee values (90-92%) over 100 hours of operation, demonstrating robustness for manufacturing. In-line purification modules, such as continuous centrifugal contactors for solvent extraction or crystallization units, further streamline the workflow, reducing solvent consumption by 60% and eliminating intermediate isolation steps that risk racemization.
Table 4: Comparison of Conventional and Advanced Synthetic Routes
Process Parameter | Conventional Batch Process | Microwave-Assisted | Continuous Flow Process |
---|---|---|---|
Reaction Time (Alkylation Step) | 12-24 hours | 20-30 minutes | 5-10 minutes |
Typical Yield | 65-75% | 85-90% | 88-92% |
Enantiomeric Excess (ee) | 92-95% | >98% | 94-96% |
Solvent Consumption (L/kg product) | 120-150 | 80-100 | 40-60 |
Scalability | Limited by heat/mass transfer | Moderate scale-up potential | Highly scalable |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: